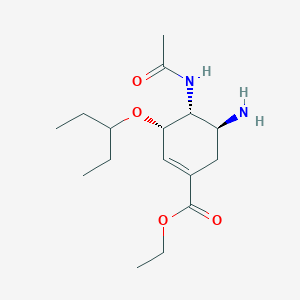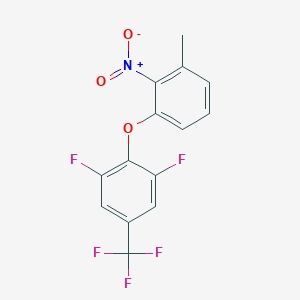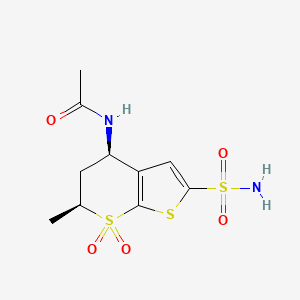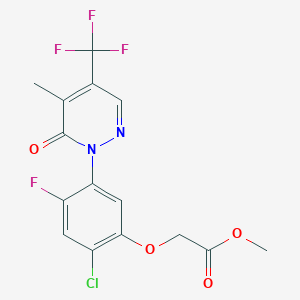![molecular formula C24H21Cl4N5O4 B13429596 (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol” is a synthetic organic molecule. It features a complex structure with multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the 6-aminopurin-9-yl group, and the attachment of the 2,4-dichlorophenyl groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could involve cyclization reactions using appropriate diols and dehydrating agents.
Introduction of the 6-aminopurin-9-yl group: This might be achieved through nucleophilic substitution reactions.
Attachment of the 2,4-dichlorophenyl groups: This could involve etherification reactions using 2,4-dichlorophenol and suitable alkylating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Possibly resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Including nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possibly as a lead compound for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other nucleoside analogs or molecules with similar functional groups, such as:
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-methoxy-5-methoxymethyloxolan-3-ol
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-phenylmethoxy-5-phenylmethoxymethyloxolan-3-ol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and chiral centers, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H21Cl4N5O4 |
|---|---|
Peso molecular |
585.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C24H21Cl4N5O4/c25-14-3-1-12(16(27)5-14)7-35-9-18-21(36-8-13-2-4-15(26)6-17(13)28)20(34)24(37-18)33-11-32-19-22(29)30-10-31-23(19)33/h1-6,10-11,18,20-21,24,34H,7-9H2,(H2,29,30,31)/t18-,20-,21-,24-/m1/s1 |
Clave InChI |
ASJPFHUQYHUXMH-UMCMBGNQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


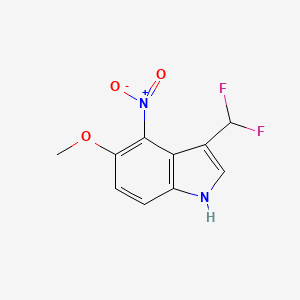

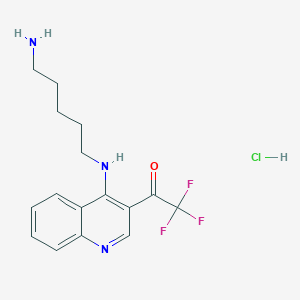
![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
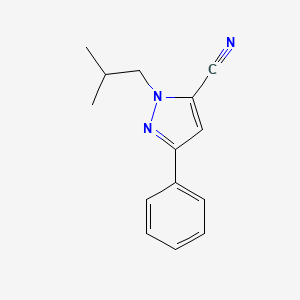
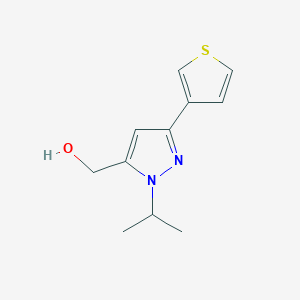
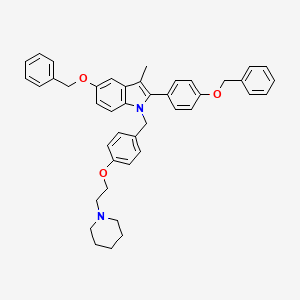
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

